Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidine ring, a sulfonamide group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonamide group, and carboxylate ester. Common reagents used in the synthesis include dimethylsulfamoyl chloride, benzenesulfonyl chloride, and pyrrolidine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor for certain enzymes, while the pyrrolidine ring may interact with protein binding sites. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Another compound with a carboxylate ester and potential biological activity.
Benzo[4,5]imidazo[1,2-a]pyridine: A compound with a similar aromatic structure and potential medicinal applications.
Uniqueness: Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring, sulfonamide group, and carboxylate ester
Properties
Molecular Formula |
C21H25N3O7S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 1-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H25N3O7S2/c1-23(2)32(27,28)16-12-10-15(11-13-16)20(25)22-17-7-4-5-9-19(17)33(29,30)24-14-6-8-18(24)21(26)31-3/h4-5,7,9-13,18H,6,8,14H2,1-3H3,(H,22,25) |
InChI Key |
KDBUKSXZZGAODP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)N3CCCC3C(=O)OC |
Origin of Product |
United States |
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